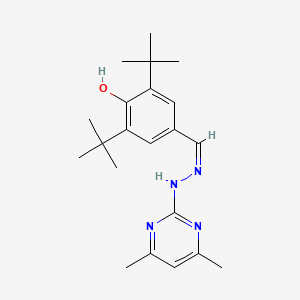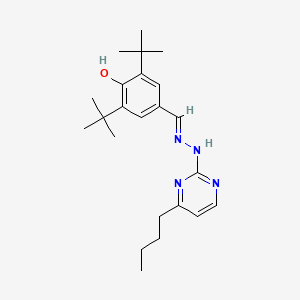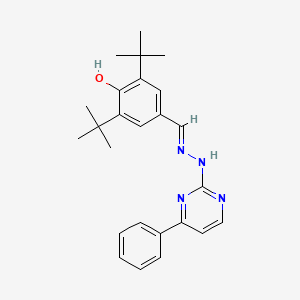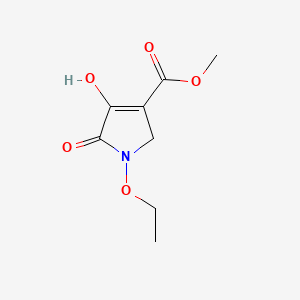![molecular formula C18H12N2O3 B1191536 7-acetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B1191536.png)
7-acetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with acetylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
Indole derivatives: Various indole-based compounds with diverse biological activities.
Uniqueness
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H12N2O3 |
|---|---|
Poids moléculaire |
304.3g/mol |
Nom IUPAC |
2-(7-acetyl-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C18H12N2O3/c1-9(21)10-6-4-7-12-14(10)20-16(18(12)23)15-17(22)11-5-2-3-8-13(11)19-15/h2-8,20,23H,1H3 |
Clé InChI |
CJDRURHUMCWIML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC2=C1NC(=C2O)C3=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(3-Phenylmethoxypyridin-2-yl)iminomethyl]phenol](/img/new.no-structure.jpg)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-1-yl}benzenesulfonamide](/img/structure/B1191457.png)





![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)
![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
